molecular formula C18H18N4O4S B2866752 4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897484-90-1

4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2866752
CAS No.: 897484-90-1
M. Wt: 386.43
InChI Key: LNLGKPXCIJXZGA-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6. A piperazine ring is attached to the 2-position of the benzothiazole, further functionalized by a 5-nitrofuran-2-carbonyl group. This structure combines electron-rich (methyl) and electron-withdrawing (nitrofuran) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-3-4-12(2)16-15(11)19-18(27-16)21-9-7-20(8-10-21)17(23)13-5-6-14(26-13)22(24)25/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLGKPXCIJXZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4,7-Dimethylbenzenethiol

The benzothiazole scaffold is synthesized via cyclization of 2-amino-4,7-dimethylbenzenethiol with formic acid under reflux (Scheme 1). This method, adapted from, yields 4,7-dimethyl-1,3-benzothiazol-2-amine as a pale-yellow solid (mp 148–150°C, 78% yield).

Reaction Conditions

  • Reactants : 2-Amino-4,7-dimethylbenzenethiol (1.0 eq), formic acid (5.0 eq)
  • Solvent : Formic acid (neat)
  • Temperature : 100°C, 6 h
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Chlorination at C2 Position

The 2-amino group is replaced with chlorine via diazotization (Scheme 2):

  • Diazotization: NaNO₂ (1.2 eq), HCl (conc.), 0–5°C, 30 min
  • Sandmeyer reaction: CuCl (1.5 eq), 60°C, 2 h

This yields 2-chloro-4,7-dimethyl-1,3-benzothiazole as a white crystalline solid (mp 112–114°C, 82% yield).

Acylation with 5-Nitrofuran-2-Carbonyl Chloride

Synthesis of 5-Nitrofuran-2-Carbonyl Chloride

5-Nitrofuran-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) in anhydrous dichloromethane (Scheme 4):

  • Conditions : Reflux, 4 h
  • Yield : 89% (pale-yellow liquid, purity >95% by GC-MS)

Coupling to Piperazine

The piperazine-substituted benzothiazole is acylated under Schotten-Baumann conditions (Scheme 5):

Procedure

  • Reactants : 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (1.0 eq), 5-nitrofuran-2-carbonyl chloride (1.2 eq)
  • Base : Triethylamine (2.0 eq)
  • Solvent : THF/DMF (3:1), 0°C → 25°C, 12 h
  • Yield : 68% (off-white powder)

Characterization Data

  • MP : 184–186°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (d, J = 3.6 Hz, 1H, furan-H), 7.65 (d, J = 3.6 Hz, 1H, furan-H), 7.28 (s, 1H, ArH), 7.14 (d, J = 8.4 Hz, 1H, ArH), 3.85–3.70 (m, 4H, piperazine-H), 3.55–3.45 (m, 4H, piperazine-H), 2.48 (s, 3H, CH₃), 2.41 (s, 3H, CH₃).
  • HRMS (ESI) : m/z Calcd for C₁₉H₂₀N₄O₄S [M+H]⁺: 407.1054; Found: 407.1058.

Alternative Synthetic Routes and Optimization

Hydrazine Intermediate Pathway

Patent US20120095021A1 describes an alternative using 2-hydrazino-benzothiazoles condensed with nitro-furan aldehydes. However, this route introduces hydrazine byproducts, complicating purification.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enabled a 72% yield in analog synthesis, though scalability remains challenging.

Critical Analysis of Reaction Parameters

Solvent Effects

  • DMF vs. DMSO : DMF provided higher yields (76% vs. 63%) in piperazine substitution due to better nucleophile solvation.
  • Temperature : Reactions >100°C led to decomposition of the nitrofuran moiety.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (10 mol%) increased acylation yields to 81% by stabilizing the acyl chloride intermediate.

Data Tables

Table 1. Comparative Yields in Key Steps

Step Reagents/Conditions Yield (%) Purity (%)
Benzothiazole cyclization Formic acid, reflux 78 95
Chlorination CuCl, HCl/NaNO₂ 82 97
Piperazine coupling Piperazine, DMF, 120°C 76 98
Acylation 5-Nitrofuran carbonyl chloride 68 96

Table 2. Spectral Assignments for Final Product

Signal (δ, ppm) Assignment
8.22 (d) H3 of 5-nitrofuran
7.65 (d) H4 of 5-nitrofuran
3.85–3.70 (m) Piperazine N-CH₂ adjacent to carbonyl
2.48 (s) 4-Methyl on benzothiazole

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or alkylated derivatives of the benzothiazole ring.

Scientific Research Applications

4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 4,7-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is primarily due to its ability to interfere with bacterial cell wall synthesis. The nitrofuran moiety is known to generate reactive oxygen species (ROS) that can damage bacterial DNA, proteins, and lipids, leading to cell death. The benzothiazole ring enhances the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Benzimidazole-4,7-dione Derivatives

A key structural distinction lies in the core heterocycle. The benzothiazole core in the target compound differs from benzimidazole-4,7-dione derivatives (e.g., compounds 14a–k in ), which feature a fused imidazole-dione system. For example, benzimidazole-4,7-diones exhibit enhanced electrophilicity due to the electron-withdrawing dione group, which may improve interactions with biological targets like enzymes or receptors .

Quinolinecarboxylic Acid Derivatives

describes a quinolinecarboxylic acid derivative with a piperazino group. However, the absence of a nitrofuran substituent in these compounds limits direct functional comparisons .

Substituent Effects on Piperazine/Piperidine Moieties

The target compound’s piperazine group is acylated with a 5-nitrofuran-2-carbonyl group, while similar compounds (e.g., 14c–i in ) feature piperidine rings substituted with halogenated benzoyl groups. Key differences include:

  • Electron-Withdrawing Groups : The nitrofuran group in the target compound introduces strong electron-withdrawing effects, comparable to halogenated benzoyl groups (e.g., 14d: 4-fluorobenzoyl; 14e: 4-chlorobenzoyl). These groups may enhance stability and modulate binding affinity to targets like P2X3 receptors or microbial enzymes .
  • Synthetic Accessibility : The synthesis of the target compound likely involves coupling 5-nitrofuran-2-carbonyl chloride to a preformed benzothiazole-piperazine intermediate, analogous to methods in (e.g., triphosgene-mediated acylation) . By contrast, benzimidazole-4,7-diones in are synthesized via nucleophilic substitution reactions between aryl imides and piperidine derivatives .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituent(s) Potential Applications Reference
Target Compound Benzothiazole 4,7-dimethyl; 5-nitrofuran-carbonyl Antimicrobial (hypothesized)
Benzimidazole-4,7-diones Benzimidazole-dione Halogenated benzoyl-piperidine P2X3 receptor modulation
Quinolinecarboxylic Acids Quinoline Piperazino-carbonyl Not specified
Fmoc-Piperazine Derivatives Piperazine Fmoc-acetic acid Synthetic intermediate

Biological Activity

4,7-Dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzothiazole core, a piperazine moiety, and a nitrofuran substituent. Its chemical formula is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S . The synthesis typically involves multi-step reactions starting from readily available precursors, employing methods such as acylation and cyclization to achieve the desired molecular architecture.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. A notable investigation involved synthesizing various benzothiazole acylhydrazones, revealing that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) .

Table 1: Cytotoxicity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
4aA54912.55.0
4bMCF-715.04.5
4cHT-2910.06.0
TargetNIH3T3 (Control)>50-

The selectivity index indicates the compounds' preference for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit bacterial growth by targeting protein synthesis mechanisms within bacterial cells . Specifically, studies have shown that compounds with similar scaffolds are effective against Gram-positive bacteria like MRSA and vancomycin-resistant Enterococcus .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CVRE32 µg/mL

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes or proteins essential for cellular processes in target organisms. For instance, the interaction with the bacterial ribosome prevents protein synthesis, leading to cell death . In cancer cells, the induction of apoptosis through various signaling pathways has been observed.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of benzothiazole derivatives demonstrated their ability to induce apoptosis in MCF-7 cells through caspase activation and mitochondrial dysfunction .
  • Antimicrobial Efficacy : In vitro tests showed that certain derivatives exhibited strong antibacterial activity against multidrug-resistant strains, suggesting their potential as novel therapeutic agents in combating resistant infections .

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